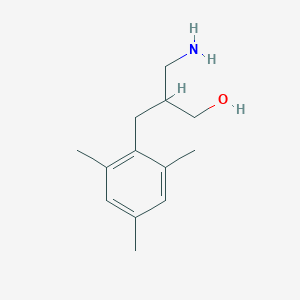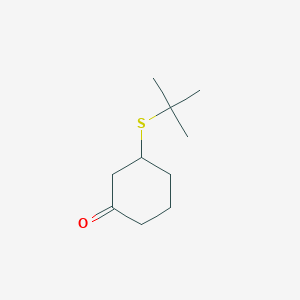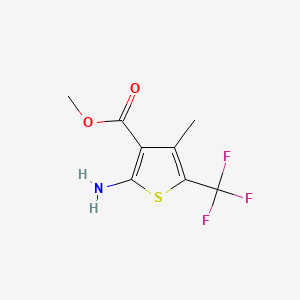![molecular formula C13H22F2N2O2 B15320789 Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 1-AMINO-9,9-DIFLUORO-3-AZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a bicyclic nonane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 1-AMINO-9,9-DIFLUORO-3-AZABICYCLO[331]NONANE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 1-AMINO-9,9-DIFLUORO-3-AZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
TERT-BUTYL 1-AMINO-9,9-DIFLUORO-3-AZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL 1-AMINO-9,9-DIFLUORO-3-AZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 1-AMINO-3-AZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE: Lacks the difluoro groups, leading to different chemical properties and reactivity.
TERT-BUTYL 1-AMINO-9,9-DIFLUORO-3-OXA-7-AZABICYCLO[3.3.1]NONANE-7-CARBOXYLATE: Contains an oxygen atom in the bicyclic structure, altering its chemical behavior.
Uniqueness
The presence of the difluoro groups in TERT-BUTYL 1-AMINO-9,9-DIFLUORO-3-AZABICYCLO[331]NONANE-3-CARBOXYLATE imparts unique chemical properties, such as increased stability and reactivity, making it distinct from similar compounds
Properties
Molecular Formula |
C13H22F2N2O2 |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-9-5-4-6-12(16,8-17)13(9,14)15/h9H,4-8,16H2,1-3H3 |
InChI Key |
GEHILCLYDNHNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)(C2(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


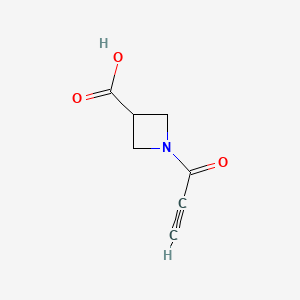

![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid](/img/structure/B15320721.png)

methanone](/img/structure/B15320730.png)
![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)
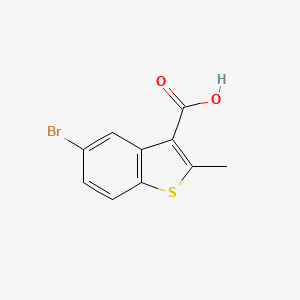

![1-[(3-Methoxy-2-methylphenyl)methyl]piperazine](/img/structure/B15320752.png)
![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15320759.png)
